N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a quinoline derivative and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-1,2,3,4-tetrahydroquinoline derivative, followed by its functionalization to introduce the ethyl group. The oxazole ring is then synthesized separately and coupled with the quinoline derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroquinoline: A simpler quinoline derivative with similar structural features.
N-(1,2-oxazol-3-yl)ethanediamide: A compound with an oxazole ring and ethanediamide moiety, lacking the quinoline derivative.
Uniqueness
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to the combination of the quinoline and oxazole rings, which may confer distinct chemical and biological properties. This structural uniqueness can lead to specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-9-2-3-13-11-12(4-5-14(13)21)6-8-18-16(22)17(23)19-15-7-10-24-20-15/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJZLPRODNZZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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